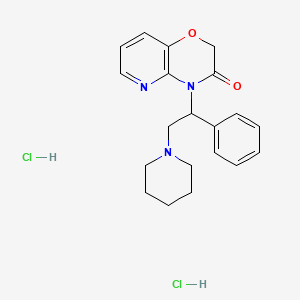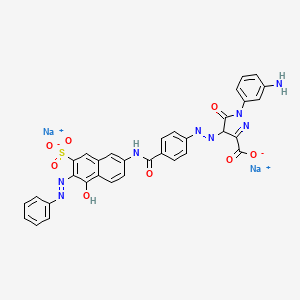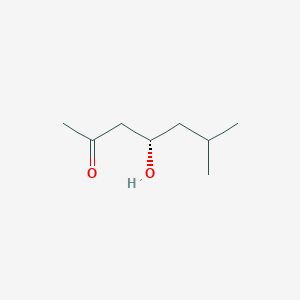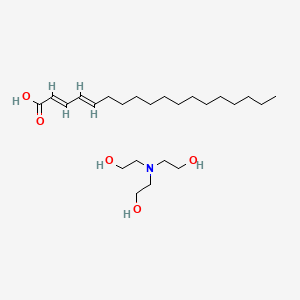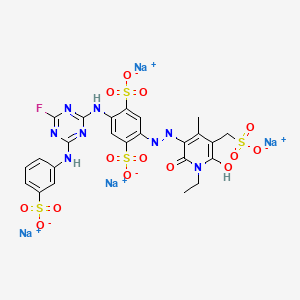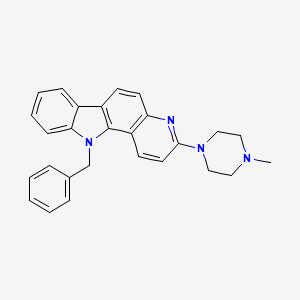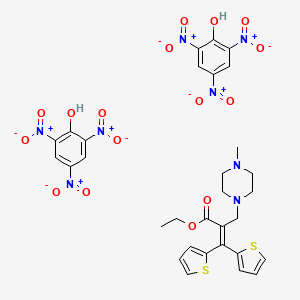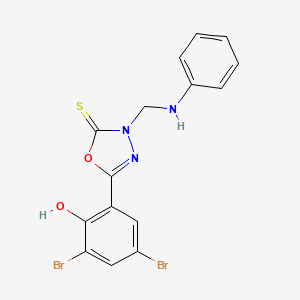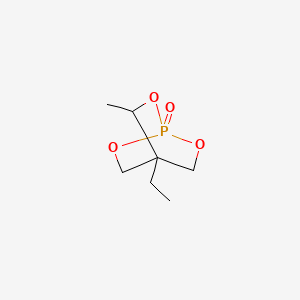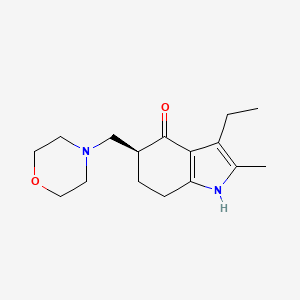
Molindone, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Molindone can be synthesized through a multi-step process. One common method involves the following steps :
Reaction of 2,3-pentanedione with hydroxylamine hydrochloride: to produce 2,3-pentanedione-2-oxime.
Condensation of 2,3-pentanedione-2-oxime with cyclohexane-1,3-dione: in the presence of zinc and acetic acid to form a partly reduced indole derivative.
Mannich reaction: of the indole derivative with formaldehyde and morpholine to yield molindone.
Industrial Production Methods
Industrial production of molindone involves similar synthetic routes but optimized for higher yields and purity. The process typically includes the use of high-purity reagents and controlled reaction conditions to minimize impurities .
化学反应分析
Types of Reactions
Molindone undergoes various chemical reactions, including:
Oxidation: Molindone can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the indole ring structure.
Substitution: Substitution reactions can occur at the morpholine ring or the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents are commonly used.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of molindone, which can have different pharmacological properties .
科学研究应用
Molindone has several scientific research applications, including :
Chemistry: Used as a model compound for studying indole derivatives and their reactions.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Primarily used in the treatment of schizophrenia and other psychotic disorders.
Industry: Used in the development of new antipsychotic drugs and related compounds.
作用机制
The exact mechanism of action of molindone is not fully established. it is believed to act by occupying dopamine (D2) receptor sites in the reticular limbic systems in the brain, thus decreasing dopamine activity. This action leads to a reduction in psychotic symptoms .
相似化合物的比较
Molindone is compared with other antipsychotic compounds such as clozapine and haloperidol :
Clozapine: Molindone has a lower affinity for D2 receptors compared to clozapine, resulting in fewer side effects related to dopamine blockade.
Haloperidol: Molindone has a different chemical structure and a unique side effect profile, including weight loss, which is uncommon with other antipsychotics.
List of Similar Compounds
- Clozapine
- Haloperidol
- Risperidone
- Olanzapine
Molindone’s unique properties, such as its lower affinity for D2 receptors and its distinct side effect profile, make it a valuable compound in the treatment of schizophrenia and other psychotic disorders.
属性
CAS 编号 |
1035093-74-3 |
|---|---|
分子式 |
C16H24N2O2 |
分子量 |
276.37 g/mol |
IUPAC 名称 |
(5S)-3-ethyl-2-methyl-5-(morpholin-4-ylmethyl)-1,5,6,7-tetrahydroindol-4-one |
InChI |
InChI=1S/C16H24N2O2/c1-3-13-11(2)17-14-5-4-12(16(19)15(13)14)10-18-6-8-20-9-7-18/h12,17H,3-10H2,1-2H3/t12-/m0/s1 |
InChI 键 |
KLPWJLBORRMFGK-LBPRGKRZSA-N |
手性 SMILES |
CCC1=C(NC2=C1C(=O)[C@@H](CC2)CN3CCOCC3)C |
规范 SMILES |
CCC1=C(NC2=C1C(=O)C(CC2)CN3CCOCC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



